molecular formula C7H9ClN2O B2958038 3-Chloro-4-methoxy-1,2-benzenediamine CAS No. 1378864-94-8

3-Chloro-4-methoxy-1,2-benzenediamine

Cat. No.: B2958038
CAS No.: 1378864-94-8
M. Wt: 172.61
InChI Key: IYLBYXMDAQRPLF-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1,2-benzenediamine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . It is also known by its CAS Number: 1378864-94-8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chlorination and Chloramination Reactions Research into the reactions of chlorine and chloramine with organic compounds, such as benzophenone-type UV filters, highlights a potential application area for 3-Chloro-4-methoxy-1,2-benzenediamine. These studies indicate how chlorine and chloramine react with organic molecules, following pseudo-first-order kinetics, where chlorination generally occurs more rapidly than chloramination. The presence of specific functional groups significantly affects the reactivity of these molecules in water treatment processes, suggesting a role for this compound in understanding disinfection by-products formation and guiding safe water management practices Peizeng Yang et al., 2018.

Antimicrobial Activity Studies on novel quinazolinone derivatives, which are synthesized from reactions involving aromatic amines including this compound, demonstrate the compound's relevance in developing antimicrobial agents. These compounds, upon reaction with primary aromatic amines, exhibit significant antimicrobial activities, showcasing the potential for this compound as a precursor in synthesizing compounds with medical and pharmacological applications O. M. Habib et al., 2013.

Synthesis of Agrochemicals or Medicinal Compounds The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, using this compound, indicates its utility in creating adducts for the preparation of agrochemicals or medicinal compounds. This underscores the compound's versatility and potential in contributing to the development of new chemicals in the agriculture and pharmaceutical industries F. Ghelfi et al., 2003.

Metal-Organic Frameworks and Sorption Properties Research involving the functionalization of benzenedicarboxylate with methoxyethoxy groups, potentially related to the structural manipulation of compounds like this compound, has led to the development of novel metal-organic frameworks (MOFs). These MOFs exhibit unique sorption properties, such as highly selective CO2 capture over N2 and CH4, indicating the compound's application in environmental management and gas separation technologies Sebastian Henke et al., 2011.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

3-chloro-4-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBYXMDAQRPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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